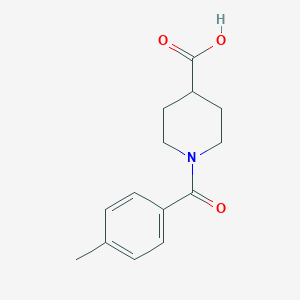
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
“1-(4-Methylbenzoyl)piperidine-4-carboxylic acid” is a chemical compound . It consists of a piperidine ring with a carboxylic acid moiety . The molecular formula is C14H17NO3, with an average mass of 247.290 Da and a monoisotopic mass of 247.120850 Da .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylbenzoyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The molecular formula is C14H17NO3 .
Wissenschaftliche Forschungsanwendungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
- Piperidine derivatives are utilized as anticancer agents . They are designed to interfere with the growth and spread of cancer cells . The specific methods of application and experimental procedures vary depending on the type of cancer being treated .
- Piperidine derivatives are used in the development of antiviral drugs . These drugs are designed to inhibit the development of viruses within host organisms .
- Piperidine derivatives are also used in the development of antimalarial medication . These drugs are used to prevent and treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
- Piperidine derivatives are used as antimicrobial and antifungal agents . They are used to prevent and treat infections caused by bacteria and fungi .
- Piperidine derivatives are used in the development of antihypertensive drugs . These drugs are used to treat high blood pressure .
Anticancer Agents
Antiviral Drugs
Antimalarial Medication
Antimicrobial and Antifungal Agents
Antihypertensive Drugs
Analgesic, Anti-inflammatory, and Anti-Alzheimer Drugs
- Field : Psychiatry
- Application : Piperidine derivatives are used in the development of antipsychotic drugs . These drugs are used to manage psychiatric conditions such as schizophrenia and bipolar disorder .
- Methods : The specific methods of application and experimental procedures vary depending on the specific drug and its intended use .
- Results : The results or outcomes obtained would vary depending on the specific drug and its intended use .
- Field : Biochemistry
- Application : Piperidine derivatives are used in the development of antioxidants . These compounds are used to prevent oxidative stress in the body, which can lead to various diseases .
- Methods : The specific methods of application and experimental procedures vary depending on the specific antioxidant and its intended use .
- Results : The results or outcomes obtained would vary depending on the specific antioxidant and its intended use .
- Field : Hematology
- Application : Piperidine derivatives are used in the development of anticoagulant agents . These drugs are used to prevent blood clots .
- Methods : The specific methods of application and experimental procedures vary depending on the specific anticoagulant and its intended use .
- Results : The results or outcomes obtained would vary depending on the specific anticoagulant and its intended use .
- Field : Neurology
- Application : Piperidine derivatives are used in the development of drugs for Alzheimer’s disease therapy . These drugs are used to slow the progression of Alzheimer’s disease .
- Methods : The specific methods of application and experimental procedures vary depending on the specific drug and its intended use .
- Results : The results or outcomes obtained would vary depending on the specific drug and its intended use .
- Field : Microbiology
- Application : Piperidine derivatives are used in the development of antibiotics . These drugs are used to treat bacterial infections .
- Methods : The specific methods of application and experimental procedures vary depending on the specific antibiotic and its intended use .
- Results : The results or outcomes obtained would vary depending on the specific antibiotic and its intended use .
- Field : Anesthesiology
- Application : Piperidine derivatives are used in the development of analgesics . These drugs are used to manage pain .
- Methods : The specific methods of application and experimental procedures vary depending on the specific analgesic and its intended use .
- Results : The results or outcomes obtained would vary depending on the specific analgesic and its intended use .
Antipsychotic Drugs
Antioxidants
Anticoagulant Agents
Drugs for Alzheimer’s Disease Therapy
Antibiotics
Analgesics
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJOPHCIJQZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354647 | |
| Record name | 1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
401581-34-8 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(4-methylbenzoyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401581-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



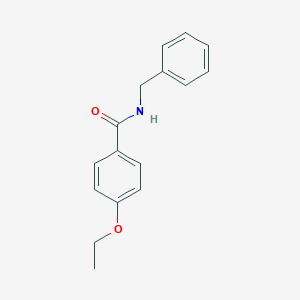
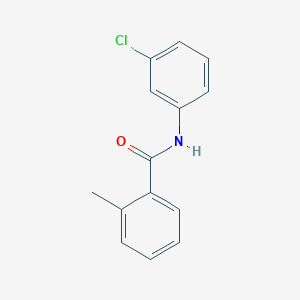
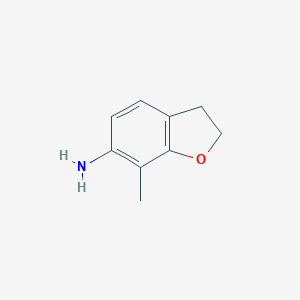
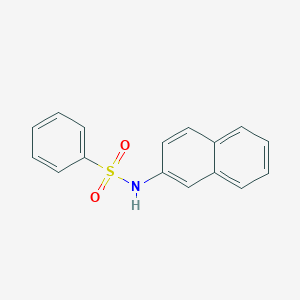
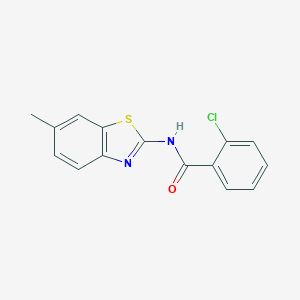
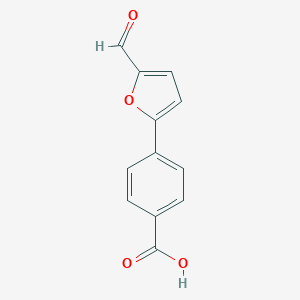

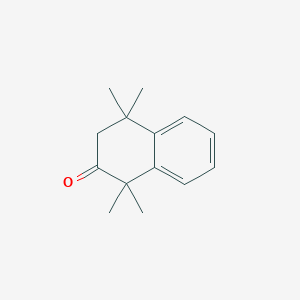

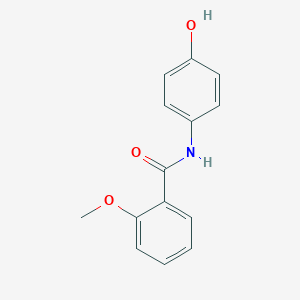



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)